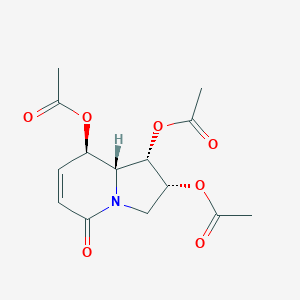

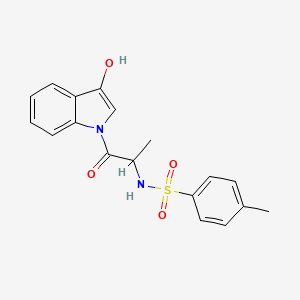

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine is a natural product that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the indolizidine alkaloid family and was first isolated from the leaves of the plant species Aspidosperma polyneuron in 1988. Since then, it has been the subject of numerous research studies, with its medicinal and biological activities being investigated in detail. We will also discuss the advantages and limitations of using this compound in laboratory experiments, as well as potential future directions for its use.

科学的研究の応用

Inhibitor of α-mannosidase

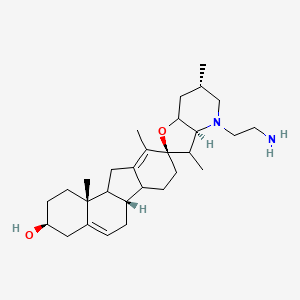

Swainsonine is a potent inhibitor of α-mannosidase, an enzyme that plays a crucial role in the processing of glycoproteins . By inhibiting this enzyme, Swainsonine can affect the structure and function of glycoproteins, which has implications for a variety of biological processes.

Antiproliferative Activity

Swainsonine has been shown to have antiproliferative activity . This means it can inhibit the growth of cells, which makes it of interest in the study of diseases characterized by abnormal cell growth, such as cancer.

Antimetastatic Activity

In addition to its antiproliferative effects, Swainsonine also has antimetastatic activity . This means it can inhibit the spread of cancer cells from the primary tumor to other parts of the body, which is a key factor in the progression of cancer.

Immunomodulatory Activity

Swainsonine has been found to have immunomodulatory activity . This means it can modulate the immune response, either enhancing or suppressing it. This makes it of interest in the study of diseases of the immune system, as well as in the development of immunotherapies for various conditions.

Inhibition of Glycoprotein Processing

Swainsonine inhibits glycoprotein processing . Glycoproteins play a wide variety of roles in the body, including in cell-cell interactions, immune responses, and the functioning of the nervous system. By inhibiting their processing, Swainsonine can affect these and other biological processes.

6. Research on Endophytes, Plant and Insect Pathogens Swainsonine is produced by endophytes, plant and insect pathogens . Studying the production of Swainsonine can provide insights into the biology of these organisms, as well as their interactions with their hosts.

作用機序

Target of Action

The primary target of this compound, also known as Tridolgosir, is alpha-mannosidase II (alphaMII) . AlphaMII is an enzyme that processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface .

Mode of Action

Tridolgosir competitively inhibits alphaMII . This inhibition leads to the creation of highly branched carbohydrate structures, which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types .

Biochemical Pathways

The inhibition of alphaMII by Tridolgosir affects the processing of N-linked carbohydrates of glycoproteins . This results in the reduction of carbohydrates that bind to L-PHA, reducing the aggressiveness of metastatic phenotype cells, slowing tumor growth, and increasing “hybrid type” carbohydrates on the cell surface . These hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells .

Result of Action

The result of Tridolgosir’s action is a reduction in the aggressiveness of metastatic phenotype cells and slowed tumor growth . Additionally, it increases the presence of “hybrid type” carbohydrates on the cell surface, which may enhance the activation of lymphocytes and increase tumor susceptibility to lymphokine activated and natural killer cells .

特性

IUPAC Name |

[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXMIOMJNNRVNX-HBJVGIJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)